3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione
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Overview
Description
3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with benzyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. It may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its use in various industrial applications.
2-Mercaptobenzothiazole: A precursor in the synthesis of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione.
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl(methyl)amino group enhances its solubility and reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C16H16N2S2 |
---|---|
Molecular Weight |
300.4g/mol |
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C16H16N2S2/c1-17(11-13-7-3-2-4-8-13)12-18-14-9-5-6-10-15(14)20-16(18)19/h2-10H,11-12H2,1H3 |
InChI Key |
GKGNFTFFWLJCEC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3SC2=S |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
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